N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 2549039-16-7
VCID: VC11850566
InChI: InChI=1S/C14H22N4O/c1-10-11(2)15-9-16-14(10)18-7-5-13(6-8-18)17(4)12(3)19/h9,13H,5-8H2,1-4H3
SMILES: CC1=C(N=CN=C1N2CCC(CC2)N(C)C(=O)C)C
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide

CAS No.: 2549039-16-7

Cat. No.: VC11850566

Molecular Formula: C14H22N4O

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide - 2549039-16-7

Specification

CAS No. 2549039-16-7
Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
IUPAC Name N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
Standard InChI InChI=1S/C14H22N4O/c1-10-11(2)15-9-16-14(10)18-7-5-13(6-8-18)17(4)12(3)19/h9,13H,5-8H2,1-4H3
Standard InChI Key VPBXXPVSDZSPMO-UHFFFAOYSA-N
SMILES CC1=C(N=CN=C1N2CCC(CC2)N(C)C(=O)C)C
Canonical SMILES CC1=C(N=CN=C1N2CCC(CC2)N(C)C(=O)C)C

Introduction

Synthesis and Preparation

The synthesis of piperidine derivatives often involves the alkylation or acylation of piperidine rings with appropriate reagents. For compounds like N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide, synthesis might involve the reaction of a piperidine derivative with a suitable acetamide-forming reagent.

Synthesis Steps:

  • Preparation of Piperidine Derivative: This typically involves the synthesis of a piperidine ring with the desired substituents.

  • Introduction of the Pyrimidine Group: This could involve nucleophilic substitution or other coupling reactions.

  • Formation of the N-Methylacetamide Moiety: This step would typically involve acylation reactions using appropriate reagents.

Potential Biological Targets:

  • Neurological Targets: Piperidine derivatives can interact with various neurological receptors, potentially influencing neurotransmitter activity.

  • Inflammatory Pathways: Some piperidine compounds have shown anti-inflammatory properties by modulating specific inflammatory pathways.

Future Research Directions:

  • Synthetic Optimization: Developing efficient synthesis routes to improve yield and purity.

  • Biological Screening: Evaluating the compound's activity against various biological targets to identify potential therapeutic applications.

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